2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
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Overview
Description
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a complex organic compound that features both a cyanophenoxy group and a formyl-dimethylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: This involves the reaction of 4-cyanophenol with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Coupling with Pyrazole Derivative: The intermediate is then reacted with 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The cyanophenoxy group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(4-Cyanophenoxy)ethyl 3-(4-carboxy-3,5-dimethylpyrazol-1-yl)propanoate.
Reduction: 2-(4-Aminophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and formyl-dimethylpyrazol groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenoxy)ethyl 3-(4-methylpyrazol-1-yl)propanoate
- 2-(4-Cyanophenoxy)ethyl 3-(4-formylpyrazol-1-yl)propanoate
Uniqueness
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is unique due to the presence of both the cyanophenoxy and formyl-dimethylpyrazol groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-17(12-22)14(2)21(20-13)8-7-18(23)25-10-9-24-16-5-3-15(11-19)4-6-16/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQCOCMHJKXKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OCCOC2=CC=C(C=C2)C#N)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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